MCH (salmon)

Übersicht

Beschreibung

Melanin Concentrating Hormone (MCH) is a 19-amino-acid neuropeptide initially identified in the pituitary gland of teleost fish . It regulates food intake, energy balance, sleep state, and the cardiovascular system . MCH is a ligand for an orphan G protein-coupled receptor (SLC-1/GPR24) and MCHR2 .

Synthesis Analysis

MCH was initially known as a regulator of teleost skin color and possesses multiple functions in mammals, such as the regulation of energy balance and reproduction . A 590 bp cDNA fragment of common carp (Cyprinus carpio) MCH gene was cloned . The mature MCH peptide located in the C-terminal region of MCH precursor was 100% identical to that of goldfish, zebrafish, chum salmon, and rainbow trout .

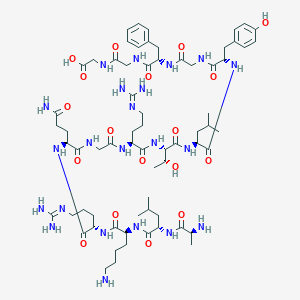

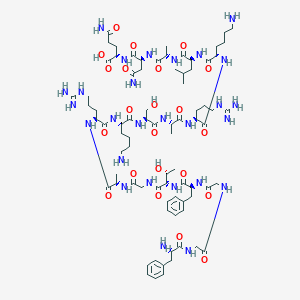

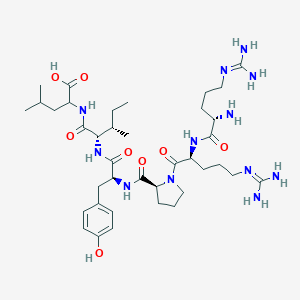

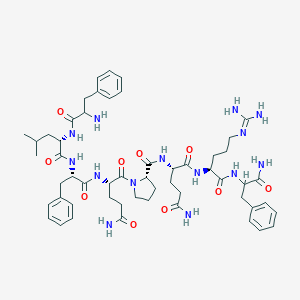

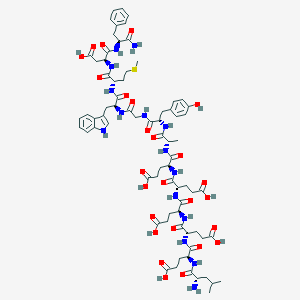

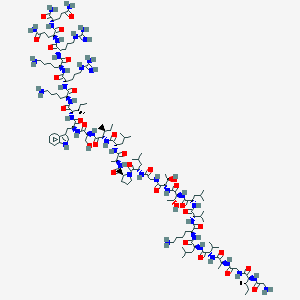

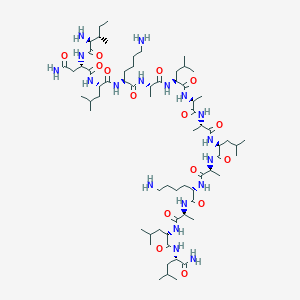

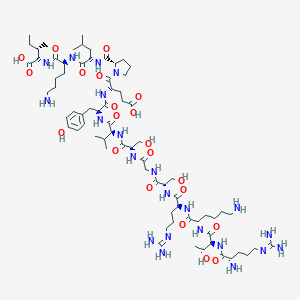

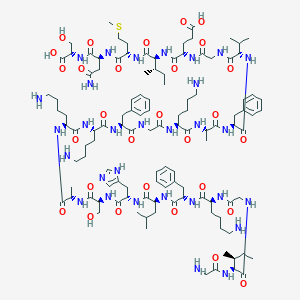

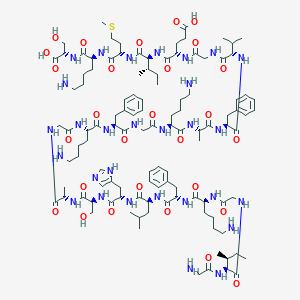

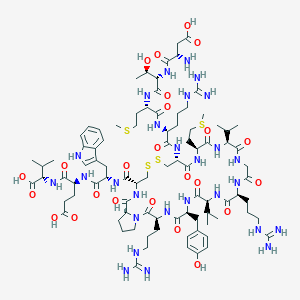

Molecular Structure Analysis

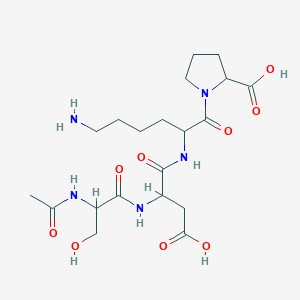

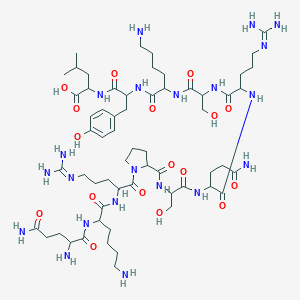

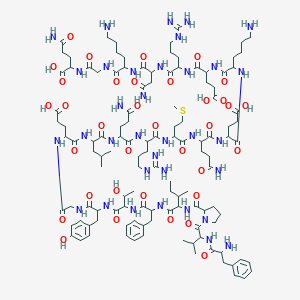

The peptide sequence of MCH is DTMRCMVGRVYRPCWEV . This sequence represents Asp-Thr-Met-Arg-Cys-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Glu-Val .

Physical And Chemical Properties Analysis

While specific physical and chemical properties of MCH (salmon) were not found, it’s known that MCH is a 19-amino-acid neuropeptide . It’s also known that the peptide sequence of MCH is DTMRCMVGRVYRPCWEV .

Wissenschaftliche Forschungsanwendungen

1. Structure and Biosynthesis

Melanin-concentrating hormone (MCH) is a neuropeptide produced in the hypothalami of teleosts like salmon. It has been identified as a novel cyclic heptadecapeptide capable of inducing melanin aggregation in teleosts at very low concentrations. The MCH gene is intronless, and the exon encodes a 132 amino acid precursor protein, with the heptadecapeptide of MCH located at the C-terminal end. Immunohistochemical studies suggest that an MCH-like peptide is present in the hypothalami of higher vertebrates, indicating its widespread presence across different species (Kawauchi, 1989).

2. Effects on Melanin Distribution in Amphibians

MCH from salmon pituitary has been found to induce melanin dispersion in the cultured chromatophores of amphibians like the bullfrog tadpole. This demonstrates the biological effects of salmon MCH on species other than teleosts, showing its functional versatility (Ide, Kawazoe, Kawauchi, 1985).

3. Inhibition of Corticotrophin Release

Salmonid MCH can inhibit the secretion of corticotrophin (ACTH), as shown in studies with stressed trout and rat pituitary tissues. This suggests a potential regulatory role of MCH in stress response mechanisms (Baker, Bird, Buckingham, 1985).

4. Characterization in Teleost Hypothalamus

MCH activity and concentrations have been characterized in the hypothalamus of teleost fish. Specific assays confirmed its presence and activity, with only salmon prolactin exhibiting weak activities in these assays, underscoring MCH's unique functional role (Kawazoe, Kawauchi, Hirano, Naito, 1987).

5. Bioactivity of MCH Analogues

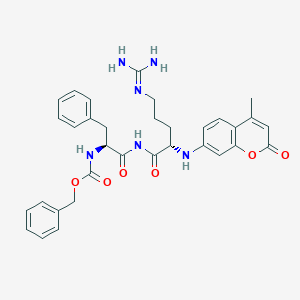

Studies on acyclic analogues of MCH have provided insights into the hormone's structure-activity relationship. These analogues showed significantly reduced potency compared to native MCH, highlighting the importance of MCH's specific structure for its biological activity (Matsunaga, Hruby, Lebl, Castrucci, Hadley, 1992).

6. Effect on Feeding Behavior in Fish

In goldfish, central administration of MCH suppresses food intake without affecting locomotor activity. This suggests a role for MCH in regulating feeding behavior in fish, distinct from its action in mammals (Matsuda, Shimakura, Maruyama, Miura, Uchiyama, Kawauchi, Shioda, Takahashi, 2006).

Zukünftige Richtungen

The MCH-MCHR1 system has integral roles in many cellular events and represents an important therapeutic target . For example, it may be targeted in strategies for developing treatments against obesity and mood disorders, and possibly also for inflammatory diseases . The discovery of MCH receptors has extensively promoted the progress of MCH studies and may represent an ideal example of how deorphanized receptors can open new directions toward more detailed physiological studies .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99)/t46-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRDHOMWDPJSNL-KHBOZDSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCSC)C(C)C)CCCNC(=N)N)C(C)C)CC3=CC=C(C=C3)O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H139N27O24S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583241 | |

| Record name | PUBCHEM_16167455 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2099.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH | |

CAS RN |

87218-84-6 | |

| Record name | PUBCHEM_16167455 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.